1-(2-Fluoro-3-hydroxyphenyl)cyclopentane-1-carbonitrile
Description
1-(2-Fluoro-3-hydroxyphenyl)cyclopentane-1-carbonitrile is an organic compound characterized by a cyclopentane ring substituted with a fluoro and hydroxy group on a phenyl ring, and a nitrile group
Properties
IUPAC Name |
1-(2-fluoro-3-hydroxyphenyl)cyclopentane-1-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO/c13-11-9(4-3-5-10(11)15)12(8-14)6-1-2-7-12/h3-5,15H,1-2,6-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPCHLDUEPRSICB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)C2=C(C(=CC=C2)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluoro-3-hydroxyphenyl)cyclopentane-1-carbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the cyclopentane ring, followed by the introduction of the phenyl group with fluoro and hydroxy substituents. The nitrile group is then introduced through a cyanation reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar routes but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluoro-3-hydroxyphenyl)cyclopentane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The fluoro group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols, often in the presence of a base or a transition metal catalyst.
Major Products:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Fluoro-3-hydroxyphenyl)cyclopentane-1-carbonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(2-Fluoro-3-hydroxyphenyl)cyclopentane-1-carbonitrile exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The fluoro and hydroxy groups can form hydrogen bonds or participate in other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 1-(2-Fluoro-4-hydroxyphenyl)cyclopentane-1-carbonitrile
- 1-(2-Chloro-3-hydroxyphenyl)cyclopentane-1-carbonitrile
- 1-(2-Fluoro-3-methoxyphenyl)cyclopentane-1-carbonitrile
Comparison: Compared to its analogs, 1-(2-Fluoro-3-hydroxyphenyl)cyclopentane-1-carbonitrile is unique due to the specific positioning of the fluoro and hydroxy groups, which can significantly affect its reactivity and interaction with other molecules. This positional isomerism can lead to differences in physical properties, chemical reactivity, and biological activity, making it a compound of particular interest for targeted applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
